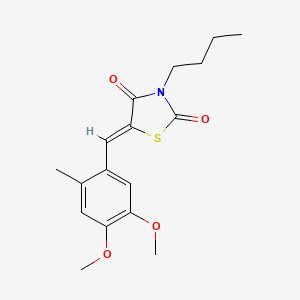![molecular formula C19H18Cl2N2O2 B4631246 2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
説明
Piperidine derivatives, including compounds similar to 2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, are a significant focus of medicinal chemistry research due to their wide range of biological activities. These compounds are synthesized and analyzed for their potential applications in various therapeutic areas, including their roles as enzyme inhibitors and receptor agonists.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or benzamide frameworks and introducing various functional groups to achieve the desired structural and pharmacological properties. For example, compounds with anti-acetylcholinesterase activity have been synthesized by substituting the benzamide with bulky moieties and introducing groups at the nitrogen atom of benzamide to enhance activity (Sugimoto et al., 1990).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis spectra, are commonly used to characterize the molecular structure of synthesized compounds. These techniques provide insights into the optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties of the compounds, helping to confirm the successful synthesis of the target molecule (Demir et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including interactions with isocyanates, to form adducts with specific structural features. These reactions are influenced by factors such as solvent, temperature, and reaction time, leading to the formation of compounds with desired chemical properties and biological activities (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. These properties are determined through experimental studies and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the compound's pharmacological profile. Studies on piperidine derivatives have shown that modifications at specific positions can significantly affect their biological activities, such as enzyme inhibition or receptor agonism (Sonda et al., 2003).
科学的研究の応用
Pharmacological Profiles for Gastrointestinal Motility
A study highlighted the synthesis of benzamide derivatives, including those related to 2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, to evaluate their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, showed promising pharmacological profiles for enhancing gastrointestinal motility. However, challenges in oral bioavailability due to poor intestinal absorption rates were observed, leading to further modifications to improve absorption and pharmacological efficacy (Sonda et al., 2003).
Dopamine D(3) Receptor Ligands
Another study focused on modifying the benzamide PB12 to achieve D(3) receptor affinity, exploring the structural changes necessary for potent and selective dopamine D(3) receptor ligands. The research identified derivatives with moderate to high D(3) affinity, offering insights into the structural requirements for selective D(3) ligand development (Leopoldo et al., 2002).
Anticancer and Antimicrobial Applications
Research into the bioactivity of novel benzamides and their metal complexes demonstrated potential antibacterial activities. Copper complexes of benzamides exhibited superior antibacterial effects compared to the free ligands and standard antibiotics against several bacterial strains. This suggests the potential application of these compounds in developing new antibacterial agents (Khatiwora et al., 2013).
Inhibition of HIV-1 Activity
The discovery of piperidine-4-carboxamide CCR5 antagonists, including compounds related to 2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, showed highly potent anti-HIV-1 activity. These compounds, through modifications to improve metabolic stability and inhibitory activity, have emerged as promising candidates for further development in HIV-1 treatment (Imamura et al., 2006).
特性
IUPAC Name |
2,3-dichloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-6-4-5-15(17(16)21)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUREUFLCVHZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)


![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)